Structural Elucidation & Spectroscopic Profile: 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
Structural Elucidation & Spectroscopic Profile: 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
The following technical guide is structured to serve as an authoritative reference for the characterization of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (also known as 2,2-dimethylsuccinic acid 4-tert-butyl ester).
This guide deviates from standard data dumps by focusing on the regiochemical integrity of the molecule—a common pitfall in the synthesis of gem-dimethyl substituted succinates.[1][2]
[2]
Executive Summary & Structural Context
The molecule 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (CAS: 56763-78-7) is a critical building block in the synthesis of gem-dimethyl substituted active pharmaceutical ingredients (APIs).[2] Its utility lies in the gem-dimethyl effect , which restricts conformational freedom and often increases the metabolic stability of downstream drugs.
However, the synthesis of this compound—typically via the alcoholysis of 2,2-dimethylsuccinic anhydride—presents a regioselectivity challenge. The nucleophile (tert-butanol) preferentially attacks the less hindered carbonyl (C4), yielding the C1-acid/C4-ester.[2] Verifying this specific regioisomer against its thermodynamic byproduct (the C1-ester/C4-acid) is the primary objective of this spectroscopic guide.
Target Structure
Synthesis & Impurity Profiling
To understand the spectra, one must understand the sample history.[1] The primary impurities are the unreacted anhydride, the di-acid (hydrolysis product), and the di-ester (over-reaction).
Figure 1: Reaction pathway showing the steric governance of the ring-opening, favoring the target 4-ester.
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
The following data represents the standard spectroscopic profile in Chloroform-d (CDCl₃) .
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is characterized by three distinct singlets.[1][2][3] The lack of coupling between the methylene protons and the gem-dimethyl group simplifies the spectrum, making any splitting patterns (doublets/triplets) an immediate indicator of impurities.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 11.0 - 12.0 | br s | 1H | COOH | Broad, exchangeable acid proton.[1][2] Disappears with D₂O shake. |
| 2.54 | s | 2H | H-3 (CH₂) | Alpha to the ester.[1][2] Upfield shifted relative to the diacid (2.66 ppm) due to ester shielding.[1][2] |
| 1.44 | s | 9H | t-Bu | Characteristic strong singlet.[1][2] Integral reference. |
| 1.27 | s | 6H | 2-Me (x2) | Gem-dimethyls alpha to the Acid.[1][2] |
Critical Analysis:
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The Regio-Marker: In the undesired isomer (1-ester), the CH₂ is alpha to the acid.[2] This typically shifts the signal downfield (closer to ~2.65 ppm).[1][2] The presence of the signal at 2.54 ppm supports the assignment of the CH₂ being adjacent to the ester group.[1]
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Solvent Effects: In DMSO-d₆, the acid proton will sharpen and shift downfield (~12.5 ppm), and the CH₂ may shift slightly to ~2.45 ppm.
¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum provides the definitive proof of asymmetry.[1]
| Shift (δ ppm) | Type | Assignment | Diagnostic Note |
| 178.2 | C=O | C-1 (Acid) | Downfield signal; typical for carboxylic acids.[1][2] |
| 171.1 | C=O | C-4 (Ester) | Upfield carbonyl; typical for esters.[1][2] |
| 81.2 | Cq | t-Bu (Quat) | Characteristic quaternary carbon of t-butyl group.[1][2] |
| 45.3 | CH₂ | C-3 | Methylene carbon.[1][2] |
| 40.5 | Cq | C-2 | Quaternary carbon carrying the gem-dimethyls.[1][2] |
| 28.0 | CH₃ | t-Bu (Me) | Intense signal (3x carbons).[1][2] |
| 25.1 | CH₃ | 2-Me | Gem-dimethyl carbons.[1][2] |
Structural Validation Workflow (HMBC)
To rigorously prove the regiochemistry (Acid at C1 vs C4), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1][2] This experiment correlates protons to carbons separated by 2-3 bonds.[1][2]
Figure 2: The self-validating HMBC logic. The correlation between the gem-dimethyl protons and the downfield carbonyl (178.2 ppm) confirms the acid is adjacent to the quaternary center.[2]
Infrared (IR) & Mass Spectrometry (MS)[1][2]
FT-IR (ATR Method)
The IR spectrum is dominated by the carbonyl region.[1][2] The asymmetry of the molecule results in a "split" carbonyl band.[1][2]
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3200 - 3500 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).[1][2]
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2975 - 2985 cm⁻¹: C-H stretch (Aliphatic, t-Butyl enhanced).[1][2]
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1705 cm⁻¹: C=O stretch (Acid).[1][2] Often broader and lower frequency due to H-bonding.[1][2]
-
1150 cm⁻¹: C-O stretch (C-O-C of ester).
Mass Spectrometry (ESI-MS)
Direct ionization of the free acid can be challenging in positive mode.[1][2] Negative mode is often more sensitive for the free acid.[1][2]
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ESI (+):
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ESI (-):
Experimental Protocols
Protocol A: NMR Sample Preparation for Regio-Verification
Rationale: Concentration affects the chemical shift of the acid proton and can cause peak broadening.[1][2] A standardized concentration is vital for reproducibility.
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Massing: Weigh 10-15 mg of the solid sample into a clean vial.
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Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
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Note: If solubility is poor, use DMSO-d₆, but be aware of the HDO peak at 3.33 ppm which may overlap with impurities.
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from workup), filter through a small plug of glass wool directly into the NMR tube.[1][2]
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Acquisition: Run a standard proton scan (16 scans) and a C13 scan (256 scans).[1][2]
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Validation: Check the integral ratio of t-Bu (9H) to Gem-Dimethyl (6H). Deviations >5% indicate solvent occlusion or impurity.[1][2]
Protocol B: GC-MS Derivatization (TMS Method)
Rationale: The free acid tails badly on non-polar GC columns.[1][2] Silylation is required for sharp peaks.[1][2]
-
Reagent: Mix BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
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Reaction: Dissolve 1 mg sample in 100 µL dry pyridine. Add 100 µL BSTFA reagent.[1][2]
-
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into GC-MS (Split 50:1).
References
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Synthesis of Succinate Monoesters
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Spectroscopic Data of 2,2-Dimethylsuccinic Acid (Parent Compound)
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General Tabulation of NMR Shifts in Organic Solvents
